2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid
Description
2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid is a piperidine-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring and an acetic acid moiety at the 2-position. The trifluoromethyl group imparts high electronegativity, metabolic stability, and lipophilicity, making this compound a valuable building block in medicinal chemistry and organic synthesis. Its structure allows for diverse interactions with biological targets, including hydrogen bonding (via the carboxylic acid) and hydrophobic interactions (via the -CF₃ group) .
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h5-6,12H,1-4H2,(H,13,14) |
InChI Key |
PRULROIWQMVYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Method A: Alkylation of Piperidine Derivatives Followed by Hydrolysis
- Starting from commercially available 2-piperidin-2-yl derivatives, the 4-position is selectively alkylated with a trifluoromethyl-containing electrophile, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under basic conditions.
- The resulting intermediate is then hydrolyzed with aqueous sodium hydroxide to yield the free acetic acid.
- Patent WO2013012723A1 describes a similar approach for synthesizing trifluoromethylated piperidine compounds, where alkylation is followed by hydrolysis in aqueous NaOH to produce the corresponding acids.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | CF3I or trifluoromethyl sulfonate, base (NaH or K2CO3), solvent (DMF or acetonitrile), 40-60°C | 4-(Trifluoromethyl)piperidine derivative | 70-85 | Selective at 4-position due to steric/electronic factors |
| Hydrolysis | Aqueous NaOH, reflux | Acidic hydrolysis to free acid | 80-90 | Complete conversion to carboxylic acid |
Method B: N-Alkylation of Piperidine with Trifluoromethyl-Containing Precursors
- N-alkylation of piperidine with trifluoromethyl-containing alkyl halides or sulfonates, followed by oxidation of the side chain to the acid.
- Patent WO2017191650A1 details an improved process involving N-alkylation of piperidine derivatives with trifluoromethyl precursors, followed by oxidation to the acid.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| N-Alkylation | Trifluoromethyl alkyl halide, base (NaH), solvent (DMF), 40°C | N-alkylated piperidine | 65-75 | Selectivity depends on reaction conditions |
| Oxidation | KMnO4 or NaIO4, aqueous, room temperature | Conversion to acetic acid | 70-85 | Oxidation of side chain to carboxylic acid |
Method C: Amide Intermediate Hydrolysis and Acidification
- Synthesis of amide intermediates via coupling of amino precursors with trifluoromethylated acyl chlorides, followed by hydrolysis to free acid.
- Literature reports, such as from the ACS database, describe amide formation using HATU or EDCI coupling agents, followed by hydrolysis with BBr3 or base to yield the acid.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Amide formation | HATU, DIPEA, DMF, RT | Amide intermediate | 50-70 | High efficiency in coupling |
| Hydrolysis | BBr3 in dichloromethane, −10°C to RT | Acid form | 60-75 | Deprotection and hydrolysis |
Specific Synthetic Route Example
Step-by-step synthesis based on patent WO2013012723A1:
Preparation of 4-trifluoromethylpiperidine:
- Alkylation of piperidine with trifluoromethyl iodide in the presence of potassium carbonate in acetonitrile at 50°C.
- Isolated with yields around 75%.
-
- The alkylated intermediate undergoes hydrolysis with aqueous NaOH under reflux.
- Acidification with HCl yields the free acid with yields exceeding 80%.
Piperidine + CF3I → 4-(Trifluoromethyl)piperidine → Hydrolysis (NaOH) → 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid
Data Summary and Comparative Analysis
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Alkylation + Hydrolysis | CF3I, NaOH | Straightforward, high yield | Requires selective alkylation | 70-85 |
| N-Alkylation + Oxidation | Trifluoromethyl halides, KMnO4 | Good control over substitution | Multi-step, oxidation conditions | 65-85 |
| Amide Hydrolysis | Coupling agents, BBr3 | Precise functionalization | Sensitive to reaction conditions | 50-75 |
Chemical Reactions Analysis
Acylation Reactions
The carboxylic acid group undergoes activation to form reactive intermediates such as acyl chlorides, enabling nucleophilic substitution. For example:
-
Reaction with Oxalyl Chloride :
In dichloromethane with catalytic DMF, the acid forms an acyl chloride. This intermediate reacts with amines (e.g., piperidine derivatives) to yield amides. A representative protocol achieved 78% yield using triethylamine as a base and dichloromethane as the solvent .
Nucleophilic Substitution
The trifluoromethyl-piperidine scaffold facilitates substitution reactions. For example:
-
Amide Coupling :
Using coupling agents like 1-propanephosphonic acid cyclic anhydride (T3P), the acid forms amides with secondary amines. A reaction with N-methyl-(1-phenylethyl)amine in acetonitrile achieved >70% yield after purification via MPLC .
| Substrate | Coupling Agent | Solvent | Product Purity | Citation |
|---|---|---|---|---|
| N-methyl-(1-phenylethyl)amine | T3P (50% in EtOAc) | Acetonitrile | >95% (¹H NMR) |
Catalytic Deprotection and Functionalization
The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates during deprotection:
-
Trifluoroacetic Acid (TFA)-Mediated Deprotection :
TFA cleaves tert-butoxycarbonyl (Boc) groups from piperidine derivatives at room temperature, yielding free amines for subsequent reactions (e.g., acylation) .
| Deprotection Agent | Conditions | Intermediate | Citation |
|---|---|---|---|
| TFA (3 mL) | 45 min, RT | Ethyl 4-piperidinyl-2H-1,2,3-triazole-4-carboxylate |
Stability and Reaction Optimization
Scientific Research Applications
2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The acetic acid moiety may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Comparison of Piperidine-Based Acetic Acid Derivatives
Key Observations :
- Trifluoromethyl vs. Hydroxymethyl : The -CF₃ group in the target compound enhances lipophilicity (logP ~2.5) compared to the hydroxymethyl analogue (logP ~0.8), favoring blood-brain barrier penetration .
- Positional Effects : Substituents at piperidine-1 (e.g., 9b) vs. piperidine-4 (target compound) alter ring conformation and biological target interactions. For example, 9b inhibits soluble epoxide hydrolase (sEH) with IC₅₀ < 100 nM, while the target compound’s activity remains uncharacterized .
Heterocyclic Analogues
Table 2: Comparison with Heterocyclic Derivatives
Key Observations :
- Piperidine vs. Pyridine : The saturated piperidine ring in the target compound allows for conformational flexibility, while the pyridine analogue’s aromaticity enables π-π stacking with protein targets .
Fluorinated Analogues
Table 3: Fluorinated Derivatives Comparison
Key Observations :
- α-Fluorination: The α-fluorine in compound 24 lowers the pKa of the carboxylic acid (pKa ~2.5 vs. ~4.7 for non-fluorinated analogues), increasing ionization at physiological pH .
- Chirality : The α-fluorine introduces a stereogenic center, which may influence enantioselective interactions in biological systems .
Research Implications
- Drug Design : The trifluoromethyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in proteins (e.g., RBP4 antagonists in ) .
- Material Science : Piperidine-acetic acid hybrids are explored as ligands in metal-organic frameworks (MOFs) due to their conformational adaptability .
Notes:
- All molecular weights and formulae are calculated based on CAS data and referenced publications.
- Biological activity data for the target compound requires further experimental validation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling trifluoromethyl-substituted piperidine derivatives with acetic acid moieties. For example, tert-butyl ester intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane under controlled conditions (20–25°C, 2 hours) . Additional steps may include hydrogen peroxide-mediated oxidation in the presence of acetic anhydride and strong acids, as described in analogous trifluoromethyl compound syntheses .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is validated via reverse-phase HPLC (retention time analysis) and LCMS (e.g., m/z 757 [M+H]+ observed in related compounds) . High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for confirming molecular weight and trifluoromethyl group integrity, as fluorine-specific shifts (δ ~ -60 to -70 ppm) are diagnostic .
Q. What crystallographic methods are recommended for structural determination of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. High-resolution data (≤1.0 Å) are preferred to resolve trifluoromethyl group orientation and piperidine ring conformation. Twinned data may require SHELXPRO for macromolecular interfaces .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) for this compound?
- Methodological Answer : Contradictions in ¹H/¹³C NMR signals often arise from trifluoromethyl group anisotropy. Use ¹⁹F NMR to confirm CF₃ group presence and 2D NMR (COSY, HSQC) to resolve overlapping proton environments. Compare experimental data with density functional theory (DFT)-predicted chemical shifts .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-trifluoromethyl bonds).
- Temperature control : Low temperatures (-10°C to 0°C) during acid-sensitive steps (e.g., tert-butyl ester deprotection) .
- Purification : Reverse-phase chromatography with 0.1% formic acid in mobile phases to improve peak resolution .
Q. How can computational modeling address discrepancies in piperidine ring conformation between theoretical and experimental data?
- Methodological Answer : Perform conformational analysis using molecular mechanics (MMFF94 force field) and DFT (B3LYP/6-31G*). Compare energy-minimized structures with X-ray crystallography data to identify steric or electronic effects from the trifluoromethyl group. Adjust torsion angles in computational models to match experimental observations .
Q. What experimental precautions are critical for handling trifluoroacetic acid (TFA) in deprotection steps?
- Methodological Answer : TFA is corrosive and volatile. Use in a fume hood with PPE (nitrile gloves, face shield). Neutralize waste with sodium bicarbonate before disposal. Monitor reaction progress via TLC to avoid over-acidification, which can degrade the piperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
